5-(Oxan-4-yl)-1,3-oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-(oxan-4-yl)-1,3-oxazole |
InChI |
InChI=1S/C8H11NO2/c1-3-10-4-2-7(1)8-5-9-6-11-8/h5-7H,1-4H2 |
InChI Key |
YBXIOGOVIYOCRD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CN=CO2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Oxan 4 Yl 1,3 Oxazole and Its Derivatives
Classical and Established Oxazole (B20620) Synthetic Routes
Established methods for oxazole synthesis provide a foundational framework for constructing the 5-(oxan-4-yl)-1,3-oxazole (B6210362) core. These routes, while traditional, are often adaptable to a range of substrates.
Robinson-Gabriel Synthesis and Adaptations
The Robinson-Gabriel synthesis is a cornerstone in oxazole chemistry, involving the cyclodehydration of 2-acylamino ketones. sciforum.netorganic-chemistry.orgresearchgate.net In a theoretical application to synthesize a derivative of this compound, the key starting material would be a 2-acylamino ketone bearing the oxane moiety. For instance, the synthesis could commence from 1-(oxan-4-yl)-2-(acylamino)ethan-1-one. The reaction is typically catalyzed by strong dehydrating agents such as sulfuric acid or phosphorus pentoxide. researchgate.net
Table 1: Hypothetical Robinson-Gabriel Synthesis for a this compound Derivative
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |
| 1 | 2-Amino-1-(oxan-4-yl)ethan-1-one | Acyl chloride | Base | 2-(Acylamino)-1-(oxan-4-yl)ethan-1-one |
| 2 | 2-(Acylamino)-1-(oxan-4-yl)ethan-1-one | - | Sulfuric Acid | 2-Substituted-5-(oxan-4-yl)-1,3-oxazole |
Modifications to the classical Robinson-Gabriel synthesis have been developed to improve yields and substrate scope. These include the use of milder dehydrating agents and solid-phase synthesis techniques. organic-chemistry.org
Van Leusen Oxazole Synthesis and Modifications
The Van Leusen oxazole synthesis is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). wikipedia.orgijpsonline.com This method is particularly well-suited for the synthesis of this compound, where tetrahydropyran-4-carbaldehyde would serve as the key starting material. The reaction proceeds via the formation of an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield the oxazole ring. wikipedia.org
The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a protic solvent like methanol. nih.gov
Table 2: Illustrative Van Leusen Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| Tetrahydropyran-4-carbaldehyde | Tosylmethyl isocyanide (TosMIC) | K₂CO₃ | Methanol | This compound |
Modifications of the Van Leusen synthesis include the use of different bases and solvent systems, as well as microwave-assisted conditions to accelerate the reaction. nih.gov
Erlenmeyer-Plochl and Davidson Reactions
The Erlenmeyer-Plochl synthesis is a classical method for the preparation of 2,5-disubstituted oxazolones (azlactones) from the condensation of an aromatic aldehyde and hippuric acid in the presence of acetic anhydride (B1165640) and sodium acetate. researchgate.net While this method primarily yields oxazolones, these can be further converted to oxazoles. To apply this to the target molecule, tetrahydropyran-4-carbaldehyde could be used as the aldehyde component.
The Davidson reaction is a related method that can also be employed for oxazole synthesis.
Table 3: Conceptual Erlenmeyer-Plochl Synthesis Leading to a this compound Precursor
| Reactant 1 | Reactant 2 | Reagents | Intermediate Product |
| Tetrahydropyran-4-carbaldehyde | Hippuric acid | Acetic anhydride, Sodium acetate | 4-(Oxan-4-ylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one |
Cycloisomerization of Propargyl Amides
A more contemporary approach to oxazole synthesis involves the cycloisomerization of propargyl amides. nih.govresearchgate.net This method can produce polysubstituted oxazoles under mild conditions. nih.gov For the synthesis of a this compound derivative, a suitable starting material would be an N-acyl derivative of 1-(oxan-4-yl)prop-2-yn-1-amine. The cyclization can be promoted by various catalysts, including those based on gold, copper, or silica (B1680970) gel. nih.govresearchgate.net
Table 4: Proposed Cycloisomerization of a Propargyl Amide for this compound Synthesis
| Starting Material | Catalyst | Solvent | Product |
| N-(1-(Oxan-4-yl)prop-2-yn-1-yl)acetamide | Gold(I) chloride | Acetonitrile | 2-Methyl-5-(oxan-4-yl)-1,3-oxazole |
This method is valued for its efficiency and the mild reaction conditions required. nih.gov
Bredereck Reaction Approaches
The Bredereck reaction provides a route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides. wikipedia.org To synthesize a derivative of this compound using this approach, one would require an α-haloketone bearing the oxane ring, such as 2-bromo-1-(oxan-4-yl)ethan-1-one, which would then be reacted with an appropriate amide.
Table 5: Hypothetical Bredereck Reaction for a this compound Derivative
| Reactant 1 | Reactant 2 | Solvent | Product |
| 2-Bromo-1-(oxan-4-yl)ethan-1-one | Formamide (B127407) | Dioxane | This compound |
Modern and Sustainable Synthetic Strategies
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. These modern strategies often involve the use of microwave irradiation, flow chemistry, and green catalysts to reduce reaction times, energy consumption, and waste generation.
Microwave-assisted organic synthesis has been successfully applied to various oxazole syntheses, including adaptations of the Van Leusen and Bredereck reactions. ijpsonline.comresearchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields.
Flow chemistry offers another sustainable alternative, allowing for continuous production with improved safety and scalability. The synthesis of oxazole derivatives in flow reactors has been demonstrated, providing a pathway for the efficient production of compounds like this compound.
The use of ionic liquids as recyclable solvents and catalysts in reactions such as the Van Leusen synthesis also represents a greener approach to oxazole formation. ijpsonline.com These strategies, while not yet specifically documented for the synthesis of this compound, represent the forefront of synthetic chemistry and are highly applicable to its future production.
Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Copper(II) Triflate Catalysis)
Metal-catalyzed reactions are a cornerstone of modern organic synthesis, providing efficient pathways for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds. In the context of oxazole synthesis, it can be used to append aryl or other moieties to a pre-formed oxazole ring. For instance, a bromo-substituted oxazole can be coupled with an appropriate boronic acid or ester derivative of the oxane ring. tandfonline.com Alternatively, an oxazolylboronate can be coupled with a halogenated oxane precursor. researchgate.net Nickel-catalyzed Suzuki-Miyaura coupling has also been developed for the synthesis of 2,4,5-trisubstituted oxazoles from 5-(triazinyloxy)oxazoles and boronic acids. mendeley.com This one-pot sequence, combining oxazole formation and coupling, demonstrates high efficiency. mendeley.com
Copper(II) triflate (Cu(OTf)₂) catalysis has emerged as an effective method for synthesizing oxazole derivatives. One notable approach involves the coupling of α-diazoketones with amides. organic-chemistry.orgkfupm.edu.sa This reaction proceeds through the formation of a copper carbenoid intermediate, which then undergoes cyclodehydration to yield the oxazole ring. organic-chemistry.orgkfupm.edu.sa The process is valued for its operational simplicity and the use of a low catalyst loading (typically 10 mol%). organic-chemistry.org Another copper-catalyzed method is the oxidative cyclization of enamides, which can be mediated by Cu(II) to functionalize a vinylic C-H bond at room temperature. organic-chemistry.orgjetir.org
Table 1: Examples of Metal-Catalyzed Reactions in Oxazole Synthesis
| Catalyst System | Reactants | Product Type | Yield | Reference |
| Ni catalyst | Carboxylic acid, amino acid, boronic acid | 2,4,5-trisubstituted oxazole | Good | mendeley.com |
| Cu(OTf)₂ (10 mol%) | α-diazoketone, amide | 2,4-disubstituted oxazole | 75-87% | organic-chemistry.org |
| Palladium/Copper | Direct arylation substrates | 2,4-disubstituted oxazole | N/A | ijpsonline.com |
| Pd(PPh₃)₄ | Oxazole, aryl/alkenyl bromide | Arylated/alkenylated oxazole | Good | organic-chemistry.org |
Metal-Free Cyclization and C-O Bond Cleavage Methods
Growing interest in sustainable chemistry has spurred the development of metal-free synthetic routes. A recently developed strategy for substituted oxazole synthesis involves the metal-free cleavage of an ester's C-O bond. rsc.orgnih.gov This one-pot method combines C-O bond cleavage with C-N and C-O bond formation, using iodine as the sole oxidant. rsc.org The reaction proceeds smoothly and accommodates a wide range of substrates, including benzylamines with both electron-donating and electron-withdrawing groups, as well as aliphatic amines. rsc.orgresearchgate.net This approach is environmentally benign and expands the scope of substrates available for oxazole synthesis. rsc.org Another heavy-metal-free approach is the intramolecular cyclization of enamides mediated by phenyliodine diacetate (PIDA), which proceeds via an oxidative carbon-oxygen bond formation. organic-chemistry.org
Microwave-Assisted and Ultrasound-Assisted Syntheses
The use of alternative energy sources like microwaves and ultrasound has been shown to significantly enhance reaction rates, improve yields, and promote greener chemical processes.
Microwave-assisted synthesis offers a rapid and efficient one-pot method for preparing 5-substituted oxazoles. A notable example is the [3+2] cycloaddition reaction between a substituted aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC). nih.govacs.orgacs.org This reaction, conducted in isopropanol (B130326) with potassium phosphate (B84403) as a base, can be completed in as little as 8 minutes under microwave irradiation at 65 °C, achieving yields up to 96%. nih.govacs.org The key benefits include short reaction times, excellent yields, simple experimental procedures, and often non-chromatographic purification. acs.orgsemanticscholar.org
Ultrasound-assisted synthesis is another green technique that accelerates reactions through acoustic cavitation. This method has been applied to the synthesis of various heterocyclic compounds, including oxazoles, often leading to shorter reaction times and higher yields under mild conditions. ijpsonline.commdpi.comresearchgate.net For example, a domino reaction of benzoin (B196080) and substituted benzylamines can be performed under ultrasound irradiation using 2-Iodoxybenzoic acid as an oxidant to produce 2,4,5-trisubstituted oxazoles in excellent yields. ijpsonline.com The use of deep eutectic solvents (DES) in combination with ultrasound further enhances the green credentials of this approach. ijpsonline.com
Table 2: Comparison of Energy-Assisted Synthesis Methods
| Technique | Key Advantages | Example Reaction | Typical Conditions | Reference |
| Microwave | Rapid, high yields, clean | Aldehyde + TosMIC | 65 °C, 8 min, K₃PO₄, IPA | nih.govacs.org |
| Ultrasound | Shorter reaction times, mild conditions | Benzoin + Benzylamine | 30 °C, air, IBX, DMSO | ijpsonline.com |
Photoredox-Catalyzed and Photoannulation Approaches
Photochemical methods provide unique pathways for bond formation under mild conditions. Visible-light photoredox catalysis has been successfully employed for the synthesis of substituted oxazoles from readily available α-bromoketones and benzylamines. organic-chemistry.orgnih.gov This process typically uses a ruthenium or iridium-based photocatalyst (e.g., [Ru(bpy)₃]Cl₂) and proceeds at room temperature under irradiation from blue LEDs. organic-chemistry.orgorganic-chemistry.org The reaction mechanism involves the generation of radical intermediates, offering a distinct and complementary approach to traditional thermal methods. organic-chemistry.org
Photoannulation represents another light-induced strategy. For example, 2,5-diaryloxazoles can be synthesized from α-azidochalcones under visible-light irradiation, mediated by 2,4-dinitrophenol (B41442) (2,4-DNP). organic-chemistry.org Photochemical flow synthesis, utilizing high-power UV-B LED modules, has also been developed for the preparation of trisubstituted oxazoles, enabling scalable production. acs.org
Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. In the synthesis of oxazole derivatives, this is reflected in several trends. The use of microwave and ultrasound irradiation, as discussed, reduces energy consumption and reaction times. ijpsonline.comnih.gov Metal-free reactions, such as the C-O bond cleavage methodology, avoid the use of potentially toxic and expensive heavy metals. rsc.orgsemanticscholar.org
Furthermore, the choice of solvent is a critical aspect of green synthesis. The development of procedures that use environmentally benign solvents like water or isopropanol is a significant advancement. nih.govnih.gov For example, a modified van Leusen reaction for oxazole synthesis has been developed using water as a green medium in the presence of β-cyclodextrin. nih.govmdpi.com The use of reusable catalysts and minimizing waste through one-pot reactions are also key considerations that align with green chemistry principles. organic-chemistry.orgijpsonline.com
Precursor Synthesis and Functionalization for the Oxan-4-yl Moiety
The "oxan-4-yl" moiety is the IUPAC-preferred name for the tetrahydropyran-4-yl group. wikipedia.org The synthesis of this saturated heterocyclic ring is a crucial prerequisite for its incorporation into the final target molecule. Numerous methods exist for constructing the tetrahydropyran (B127337) (THP) ring. researchgate.net
Key strategies include:
Intramolecular Hydroalkoxylation: Platinum- or gold-catalyzed cyclization of δ-hydroxy olefins provides a direct route to the THP ring. organic-chemistry.org
Prins Cyclization: The reaction of a homoallylic alcohol with an aldehyde, often catalyzed by an acid, yields substituted tetrahydropyran-4-ols. organic-chemistry.org
Organocatalytic Cascade Reactions: Multicomponent reactions can assemble highly functionalized tetrahydropyrans in a single pot. For example, a Michael/Henry/ketalization sequence using a bifunctional organocatalyst can generate THPs with multiple stereocenters from simple starting materials. nih.gov
For the synthesis of this compound, a key precursor is an oxane ring functionalized at the 4-position with a group suitable for the chosen oxazole synthesis. For instance, in a van Leusen-type synthesis, oxane-4-carbaldehyde would be the required precursor to react with TosMIC. ijpsonline.commdpi.com This aldehyde can be prepared from commercially available starting materials such as 4-hydroxytetrahydropyran through oxidation.
Optimization of Reaction Conditions and Yields
Achieving a high yield of the desired product is a primary goal of any synthetic procedure. The optimization of reaction conditions is a systematic process involving the variation of several parameters to find the ideal balance for a specific transformation.
Key parameters that are typically optimized include:
Catalyst: Screening different metal catalysts (e.g., copper, palladium, nickel) and ligands can dramatically impact reaction efficiency and selectivity. kfupm.edu.saorganic-chemistry.org
Solvent: The polarity and boiling point of the solvent can influence reaction rates and solubility. A study on a rapid oxazole synthesis found dichloromethane (B109758) (CH₂Cl₂) to be superior to other solvents like DMSO, THF, and MeCN. nih.gov
Base: The choice and stoichiometry of the base are often critical. For instance, in a microwave-assisted synthesis, using 2 equivalents of K₃PO₄ selectively produced 5-substituted oxazoles, whereas 1 equivalent led to oxazoline byproducts. acs.org In another case, DMAP was found to be a superior base to others like DBU and triethylamine. nih.gov
Temperature: Reaction temperature affects kinetics. While some modern reactions proceed at room temperature, others require heating to achieve reasonable rates. kfupm.edu.saresearchgate.net A stepwise heating profile (e.g., 4 hours at 25°C followed by 4 hours at 60°C) was found to be optimal in one study to maximize yield. researchgate.net
Reaction Time: Monitoring the reaction over time (e.g., by TLC or LC-MS) is essential to determine when the reaction has reached completion and to avoid the formation of degradation products.
Table 3: Example of Reaction Optimization for Oxazole Synthesis
| Entry | Parameter Varied | Condition | Yield |
| 1 | Base | DBU | 20% |
| 2 | Base | Et₃N | 35% |
| 3 | Base | DMAP | 70% |
| 4 | Temperature (with DMAP) | 40 °C | 96% |
| 5 | Solvent (with DMAP at 40 °C) | DMSO | <96% |
| 6 | Solvent (with DMAP at 40 °C) | CH₂Cl₂ | 96% |
Data adapted from a representative optimization study. nih.gov
Stereoselective Synthesis Approaches
While this compound is an achiral molecule, the synthesis of its chiral derivatives is of significant interest due to the distinct biological activities often exhibited by different stereoisomers. Stereoselective synthesis provides precise control over the three-dimensional arrangement of atoms, enabling the production of enantiomerically pure compounds. The primary strategies for achieving such control in the synthesis of derivatives related to this compound involve the use of chiral auxiliaries, asymmetric catalysis, and substrate-based control methods. These approaches are fundamental in creating specific stereocenters on the oxane ring or on substituents attached to the oxazole core.
Chiral Auxiliary-Mediated Synthesis
One of the most reliable methods for inducing stereoselectivity is the temporary incorporation of a chiral auxiliary into a reactant molecule. wikipedia.orgsigmaaldrich.com This auxiliary group directs the stereochemical course of a subsequent reaction, after which it can be cleanly removed to yield the chiral product. wikipedia.org Evans oxazolidinones are a prominent class of chiral auxiliaries widely employed in asymmetric alkylations and aldol (B89426) reactions, consistently affording high levels of diastereoselectivity. researchgate.net
In a hypothetical application for a derivative of this compound, a chiral oxazolidinone could be acylated with a precursor to the oxazole ring. Subsequent diastereoselective alkylation at the α-position could introduce a chiral center. After the key stereocenter is established, the auxiliary can be cleaved, and the resulting chiral intermediate can be further elaborated to form the final oxazole derivative. This strategy ensures that the desired stereoisomer is formed with high purity.
The effectiveness of various chiral auxiliaries in controlling stereochemistry is well-documented. High diastereomeric excesses (de) are typically achieved, which is crucial for producing a single enantiomer.
Table 1: Representative Chiral Auxiliaries and Performance in Asymmetric Reactions
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach where a small amount of a chiral catalyst generates a large quantity of a chiral product. acs.org This methodology can be applied either to create the chiral heterocyclic core directly or to modify a pre-existing achiral molecule stereoselectively.
A notable example relevant to oxazole derivatives is the asymmetric hydrogenation of a substituted oxazole to form a chiral oxazoline. Research has demonstrated that chiral ruthenium catalysts, particularly those generated from Ru(η³-methallyl)₂(cod) and a trans-chelating chiral bisphosphine ligand like PhTRAP, can achieve this transformation with excellent enantioselectivity. acs.org This post-synthetic modification allows for the direct conversion of an achiral oxazole into a valuable chiral oxazoline building block, introducing up to two new stereocenters with high control.
This method provides a direct pathway to chiral derivatives from readily available oxazole precursors. The reaction proceeds with high enantiomeric excess (ee) for a range of substrates.
Table 2: Enantioselective Hydrogenation of Substituted Oxazoles
Data adapted from catalytic asymmetric reduction studies of 5-membered aromatic rings. acs.org
Another emerging strategy is the use of chiral Brønsted acids, such as chiral phosphoric acids, to catalyze asymmetric cyclodehydration reactions. This approach has been successfully used to synthesize atropisomeric heterocycles, where chirality arises from restricted rotation around a single bond. nih.gov This methodology could potentially be adapted to construct axially chiral oxazole derivatives.
Substrate-Controlled Synthesis
In substrate-controlled synthesis, the stereochemical outcome is dictated by a pre-existing chiral center within the starting material itself. This approach often utilizes compounds from the "chiral pool," which are readily available, inexpensive, and enantiomerically pure natural products like amino acids or carbohydrates. pitt.edu
For the synthesis of a chiral derivative of this compound, one could envision starting from a chiral carbohydrate. The inherent stereocenters of the sugar molecule can be used to construct a stereochemically defined oxane ring. Subsequent chemical transformations to introduce the aldehyde functionality at the C4-position, followed by a standard oxazole synthesis such as the Van Leusen reaction, would yield a final product with the stereochemistry of the oxane ring predetermined by the initial chiral substrate. wikipedia.orgnih.gov This strategy is frequently employed in the total synthesis of complex natural products containing oxazole moieties. pitt.eduresearchgate.net
Reaction Chemistry and Chemical Transformations of 5 Oxan 4 Yl 1,3 Oxazole
Reactivity at the Oxazole (B20620) Ring
Electrophilic Aromatic Substitution (e.g., at C-5)
Electrophilic substitution on the oxazole ring is generally a difficult reaction due to the electron-withdrawing nature of the pyridine-like nitrogen atom, which deactivates the ring towards electrophiles. pharmaguideline.com When such reactions do occur, substitution typically favors the C-5 position, followed by the C-4 position, as these are the most electron-rich carbons in the ring. tandfonline.comsemanticscholar.org
For 5-(Oxan-4-yl)-1,3-oxazole (B6210362), the C-5 position is already substituted. Therefore, any further electrophilic substitution would be directed to the C-4 or C-2 positions. The oxan-4-yl group, being a secondary alkyl substituent, is weakly electron-donating via an inductive effect. This effect slightly activates the oxazole ring compared to the unsubstituted parent compound, but strong activation, which is often required for efficient electrophilic substitution, is absent. tandfonline.compharmaguideline.com Consequently, forcing conditions would likely be required for reactions such as nitration, sulfonation, or Friedel-Crafts acylation, with substitution anticipated at the C-4 position, assuming the steric bulk of the oxan-4-yl group does not completely hinder the approach of the electrophile.
Table 1: Predicted Reactivity of the Oxazole Ring in this compound towards Electrophiles
| Reaction Type | Expected Reactivity | Predicted Site of Reaction | Notes |
|---|---|---|---|
| Nitration | Low | C-4 | Requires harsh conditions; risk of ring degradation. |
| Sulfonation | Very Low | C-4 | Generally unsuccessful on simple oxazoles. pharmaguideline.com |
| Friedel-Crafts | Low | C-4 | Requires strong activation of the oxazole ring. |
Nucleophilic Reactions and Ring Transformations
The oxazole ring is generally resistant to direct nucleophilic aromatic substitution unless an effective leaving group is present at one of the ring carbons. tandfonline.com The order of ease of displacement for a halogen leaving group is C-2 >> C-4 > C-5. tandfonline.com In the absence of a leaving group, strong nucleophiles often induce ring-opening rather than substitution. pharmaguideline.com
For instance, treatment of substituted oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can lead to ring cleavage and subsequent recyclization to form imidazole (B134444) derivatives. pharmaguideline.com This transformation highlights the inherent susceptibility of the oxazole ring's O-C2 bond to cleavage. Deprotonation at the most acidic C-2 position by a strong base (e.g., organolithium reagents) can also lead to ring-opening. pharmaguideline.com
Halogenation Studies (e.g., at C-5)
Halogenation of oxazoles is a form of electrophilic substitution. As the C-5 position in the target molecule is already occupied, direct halogenation with electrophilic halogenating agents (e.g., Br₂, NBS) would be expected to occur at the C-4 position, if at all. The reaction would likely be sluggish due to the modest activating effect of the alkyl substituent.
Alternative strategies for the synthesis of specifically substituted halo-oxazoles often rely on directed metallation followed by quenching with an electrophilic halogen source. For example, the preparation of 5-bromooxazoles can be achieved by deprotonating the C-5 position of a suitable precursor with a strong base like n-butyllithium, followed by treatment with a bromine source. acs.org Applying this logic to this compound, a directed lithiation at the C-2 or C-4 position, followed by quenching with an electrophile like N-bromosuccinimide, could potentially yield the corresponding halogenated derivative.
Transformations Involving the Oxan-4-yl Substituent
The oxan-4-yl group is a saturated aliphatic ether ring system, which is significantly more robust and less reactive than the aromatic oxazole moiety.
Reactions on the Tetrahydropyran (B127337) Ring
The tetrahydropyran (THP) ring is chemically stable and generally inert to a wide range of reaction conditions, including strongly basic media, organometallic reagents, and hydrides. wikipedia.orgorganic-chemistry.org This stability is the reason tetrahydropyranyl ethers are frequently used as protecting groups for alcohols in organic synthesis. wikipedia.orgorganic-chemistry.org
Transformations involving the THP ring itself, such as ring-opening, typically require strong acidic conditions. organic-chemistry.org However, given that the oxazole ring can also be sensitive to acid, selective manipulation of the oxane ring without affecting the oxazole would be challenging. Radical reactions to functionalize the C-H bonds of the saturated ring are conceivable but would likely lack selectivity and have not been specifically reported for this compound.
Influence of the Oxan-4-yl Group on Oxazole Reactivity
The oxan-4-yl substituent influences the reactivity of the oxazole ring through both electronic and steric effects.
Electronic Effects: As a secondary alkyl group, the oxan-4-yl substituent exerts a weak positive inductive effect (+I). This electron-donating nature slightly increases the electron density of the oxazole ring, making it marginally more susceptible to electrophilic attack than an unsubstituted oxazole. pharmaguideline.com However, this activation is weak and insufficient to promote reactions that typically require strongly electron-rich aromatic systems.
Steric Effects: The oxan-4-yl group is sterically bulky. This bulk can hinder the approach of reagents to the adjacent C-4 position of the oxazole ring. This steric hindrance could influence the regioselectivity of reactions, potentially favoring attack at the more accessible C-2 position over the C-4 position in cases where both are electronically viable.
Table 2: Summary of Substituent Effects on Oxazole Reactivity
| Substituent | Effect Type | Impact on Reactivity |
|---|---|---|
| Oxan-4-yl | Electronic (+I) | Weakly activating for electrophilic substitution. |
Cycloaddition Reactions and Annulations
The 1,3-oxazole ring exhibits diene-like character, making it a valuable participant in cycloaddition reactions, particularly the Diels-Alder reaction. pharmaguideline.comresearchgate.net This reactivity is a cornerstone for synthesizing more complex molecular architectures like pyridines and furans. researchgate.net
Diels-Alder Reactions: Oxazoles can function as azadienes in [4+2] cycloaddition reactions, reacting across the C2 and C5 positions with various dienophiles. pharmaguideline.comarkat-usa.org The reaction with alkynes is particularly useful; the initial cycloadduct is often unstable and undergoes a retro-Diels-Alder reaction, extruding a nitrile to yield a substituted furan (B31954). arkat-usa.org When alkenes are used as dienophiles, the intermediate can eliminate water to produce highly substituted pyridines. arkat-usa.org The reactivity of the oxazole diene can be enhanced by electron-donating substituents on the ring and facilitated by the addition of Brønsted or Lewis acids to the oxazole nitrogen. pharmaguideline.comnih.gov For this compound, the oxanyl group is not strongly electron-donating, but the molecule would be expected to undergo cycloadditions with electron-deficient dienophiles, potentially requiring thermal conditions or acid catalysis.
1,3-Dipolar Cycloadditions: While the oxazole ring itself is not a classic 1,3-dipole, it can be a precursor to species that undergo such reactions. More commonly, oxazole derivatives serve as dipolarophiles. Additionally, tandem reactions involving an initial cycloaddition followed by a 1,3-dipolar cycloaddition of an in-situ generated intermediate, such as a carbonyl ylide, have been documented for related heterocyclic systems like 1,3,4-oxadiazoles. nih.gov
Annulation Reactions: Annulation, the formation of a new ring onto an existing one, is a key strategy in heterocyclic synthesis. The Friedländer annulation, for instance, has been successfully applied to functionalized oxazole derivatives. Studies on 2-substituted 5-amino-4-cyano-1,3-oxazoles show they can react with cyclic ketones to produce fused oxazolo[5,4-b]quinolines, demonstrating a powerful method for building polycyclic systems. researchgate.net While this specific reaction requires the amino and cyano functional groups, it highlights the capability of the oxazole core to serve as a foundation for annulation strategies.
Table 1: Representative Cycloaddition Reactions of the Oxazole Ring
| Reaction Type | Reactant 1 (Diene) | Reactant 2 (Dienophile) | Primary Product Type | Notes |
|---|---|---|---|---|
| Diels-Alder | Oxazole | Alkyne (e.g., DMAD) | Substituted Furan | Proceeds via cycloaddition/retro-Diels-Alder, with loss of a nitrile. arkat-usa.org |
| Diels-Alder | Oxazole | Alkene | Substituted Pyridine (B92270) | Involves subsequent dehydration of the initial adduct. researchgate.netarkat-usa.org |
| [4+2] Cycloaddition | Electron-rich Oxazole | o-Quinone Methide | Benzopyran or Conjugate Adduct | Reaction pathway depends on the electronic nature of oxazole substituents. nih.gov |
This table is illustrative of general oxazole reactivity and not based on experimental data for this compound.
Functional Group Interconversions of Derivatives
The functionalization of the oxazole ring allows for a wide array of subsequent transformations. The acidity of the ring protons decreases in the order C2 > C5 > C4, making the C2 position the most favorable site for deprotonation and subsequent reaction with electrophiles. tandfonline.com
Metallation and Cross-Coupling: The oxazole ring can be selectively metallated, typically at the C2 position, using strong bases like n-butyllithium. acs.org However, methods for selective deprotonation at C5 have also been developed. For example, starting with 2-(phenylsulfonyl)-1,3-oxazole, deprotonation occurs selectively at C5, allowing for the introduction of various electrophiles. acs.org This strategy opens the door to forming 5-iodo or 5-stannyl derivatives, which are precursors for palladium-catalyzed cross-coupling reactions (e.g., Stille, Suzuki, Negishi), enabling the introduction of diverse alkyl, aryl, and vinyl groups at the C5 position. acs.orgnih.gov A "halogen dance" rearrangement can also be used to isomerize bromo-substituted oxazoles, providing access to different regioisomers for further functionalization. nih.gov
Recyclization Reactions: Certain substituted oxazoles can undergo ring-opening and recyclization to form different heterocyclic systems. This transformation is a powerful tool for scaffold hopping in medicinal chemistry. For instance, 5-amino or 5-hydrazine substituted oxazoles with electron-withdrawing groups at the C4 position can be converted into other heterocycles like imidazoles, pyrimidines, or 1,3,4-oxadiazoles upon reaction with nucleophiles or under acidic conditions. tandfonline.com This reactivity stems from the two hidden amide fragments within the oxazole core.
Side-Chain Modification: For a molecule like this compound, functional group interconversions could also occur on the oxane ring. Standard transformations such as oxidation of the ether to a lactone or introduction of substituents via radical halogenation could be envisioned, although the reactivity would be competitive with transformations on the more electronically active oxazole ring.
Table 2: Potential Functional Group Interconversions for Oxazole Derivatives
| Starting Material Derivative | Reagents | Product Type | Transformation |
|---|---|---|---|
| 5-Bromo-oxazole | Organostannane, Pd catalyst | 5-Aryl/Alkyl-oxazole | Stille Cross-Coupling nih.gov |
| 2-Phenylsulfonyl-5-lithio-oxazole | Aldehyde/Ketone | 5-(Hydroxyalkyl)-oxazole | Nucleophilic Addition acs.org |
| 5-Amino-4-cyano-oxazole | Cyclic Ketone, Acid/Base | Fused oxazolo[5,4-b]quinoline | Friedländer Annulation researchgate.net |
| 5-Hydrazino-oxazole-4-carboxylate | Acetic Acid (heat) | 1,3,4-Oxadiazole (B1194373) derivative | Recyclization |
This table illustrates general transformations applicable to oxazole derivatives.
Mechanistic Investigations of Key Reactions
The mechanisms of the fundamental reactions of oxazoles have been a subject of significant study, providing insight into their reactivity.
Diels-Alder Reaction Mechanism: The [4+2] cycloaddition of an oxazole with a dienophile is a concerted, pericyclic reaction. Computational studies on the reaction with ethylene (B1197577) suggest that protonation or alkylation of the oxazole nitrogen atom facilitates the reaction by stabilizing the transition state and lowering the activation energy. nih.gov The reaction proceeds through a boat-like transition state to form the initial bicyclic adduct. In the case of alkyne dienophiles, this adduct then undergoes a thermally allowed, concerted retro-Diels-Alder reaction, leading to the expulsion of a stable nitrile molecule and the formation of the aromatic furan ring. arkat-usa.org
Mechanism of C5 Lithiation and "Halogen Dance": The site-selective deprotonation at C5 of 2-phenylsulfonyl-1,3-oxazole with LDA is a kinetically controlled process. acs.org A more complex mechanism is the "halogen dance" rearrangement. For example, treating 2-phenylthio-5-bromo-1,3-oxazole with LDA at -78°C initially causes deprotonation at C4. This anion then undergoes a rapid halogen exchange with the starting material, which facilitates a final bromine transfer to generate the more thermodynamically stable 5-lithio-4-bromo species. nih.gov This isomerized organolithium reagent is then trapped by electrophiles.
Mechanism of Recyclization: The transformation of 5-amino-oxazoles into other heterocycles involves a nucleophilic attack on the oxazole ring. The reaction pathway typically begins with a nucleophile attacking either the C2 or C5 position, which are electrophilic due to the influence of the ring heteroatoms and substituents. This leads to a ring-opening of the oxazole to form a reactive intermediate, which then undergoes an intramolecular cyclization and dehydration/condensation to form the new, more stable heterocyclic ring.
Advanced Structural Characterization and Spectroscopic Analysis
High-Resolution Mass Spectrometry for Molecular Confirmation and Purity Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides an exact mass that can be used to deduce a unique molecular formula.
For 5-(Oxan-4-yl)-1,3-oxazole (B6210362), with a molecular formula of C₈H₁₁NO₂, the theoretical exact mass can be precisely calculated. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to detect the protonated molecular ion, [M+H]⁺. The comparison between the experimentally measured exact mass and the calculated mass serves as a primary confirmation of the compound's identity. nih.gov For instance, pioneering studies on the mass spectrometry of oxazoles have established fragmentation patterns that can further support structural assignments. clockss.org
Beyond molecular confirmation, HRMS is a powerful technique for assessing sample purity. The high resolution allows for the separation and identification of signals from closely related impurities, even those with the same nominal mass, thereby providing a detailed profile of the sample's composition.
Table 1: Predicted HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M]⁺ | C₈H₁₁NO₂ | 153.0790 u |
| [M+H]⁺ | C₈H₁₂NO₂⁺ | 154.0868 u |
| [M+Na]⁺ | C₈H₁₁NNaO₂⁺ | 176.0687 u |
Advanced Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. Advanced NMR methods provide information not only on the chemical environment of individual atoms but also on their connectivity and spatial relationships.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the oxane ring, COSY would show correlations between the methine proton at C4' and the adjacent methylene (B1212753) protons at C3' and C5', as well as between the geminal protons on each methylene carbon. It would also confirm the connectivity between the protons at C2' and C6'.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms they are attached to. It allows for the unambiguous assignment of each carbon signal that has attached protons by correlating the ¹H and ¹³C chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity (typically over 2-3 bonds) between protons and carbons. For this compound, the key HMBC correlation would be between the methine proton at C4' of the oxane ring and the C5 carbon of the oxazole (B20620) ring, definitively linking the two heterocyclic systems. beilstein-journals.org Further correlations from the oxazole protons (H2 and H4) to the oxazole carbons would confirm the ring's substitution pattern.
Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the electronic environment of each carbon atom in a molecule. The chemical shift (δ) of each carbon is highly sensitive to its hybridization and the electronegativity of neighboring atoms, making it a powerful tool for structural verification. oregonstate.eduias.ac.in
In this compound, the carbon atoms of the oxazole ring are expected to resonate in the aromatic region of the spectrum. The C2 carbon, positioned between two electronegative heteroatoms (N and O), would appear furthest downfield. The C5 carbon, attached to the oxane ring, and the C4 carbon would have distinct chemical shifts influenced by their position within the heteroaromatic system. mdpi.com The carbons of the saturated oxane ring would appear upfield, with the C2' and C6' carbons shifted downfield relative to C3' and C5' due to the deshielding effect of the ring oxygen atom. libretexts.orgchemguide.co.uk
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C2 | 150-155 | Between N and O in the oxazole ring |
| C4 | 120-125 | C-H carbon in the oxazole ring |
| C5 | 160-165 | Quaternary carbon of oxazole, attached to the oxane ring |
| C2'/C6' | 65-70 | Methylene carbons adjacent to the oxane oxygen |
| C3'/C5' | 30-35 | Methylene carbons beta to the oxane oxygen |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
The conformational preferences of this compound are primarily determined by the oxane ring, which typically adopts a chair conformation to minimize steric strain. NMR spectroscopy provides tools to investigate this conformation in solution.
The analysis of three-bond proton-proton coupling constants (³JHH) around the oxane ring can reveal dihedral angles and thus the preferred chair conformation. For example, large coupling constants (8-13 Hz) between vicinal protons indicate an anti-periplanar (axial-axial) relationship, while smaller coupling constants (1-5 Hz) suggest syn-clinal (axial-equatorial or equatorial-equatorial) arrangements.
Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as 1D or 2D NOESY (Nuclear Overhauser Effect Spectroscopy), can identify protons that are close in space, regardless of their bonding connectivity. nih.gov NOE enhancements between axial protons on the same side of the oxane ring (e.g., 1,3-diaxial interactions) would provide strong evidence for a specific chair conformation. These experiments would also clarify the preferred orientation (axial vs. equatorial) of the oxazole substituent on the oxane ring, which is expected to predominantly occupy the equatorial position to minimize steric hindrance. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom.
For this compound, a successful crystal structure analysis would provide:
Unambiguous confirmation of the molecular connectivity.
Precise bond lengths and bond angles for both the oxazole and oxane rings.
The exact conformation of the oxane ring (e.g., a perfect or distorted chair) in the crystal lattice. mdpi.com
Information on intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing arrangement. nih.gov
Although obtaining suitable crystals can be a challenge, the data from X-ray crystallography is considered the "gold standard" for molecular structure determination.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups, as each group has characteristic absorption or scattering frequencies.
For this compound, the key vibrational modes would include:
C-H stretching: Aromatic C-H stretches from the oxazole ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the oxane ring would be observed just below 3000 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the oxazole ring double bonds would produce characteristic sharp peaks in the 1500-1650 cm⁻¹ region.
C-O stretching: Strong C-O stretching bands are expected. The C-O-C ether linkage within the oxane ring would typically appear in the 1050-1150 cm⁻¹ range. The C-O-C of the oxazole ring would also contribute to this region. nih.govresearchgate.net
These spectroscopic signatures provide a quick and effective method for verifying the presence of the core structural features of the molecule.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| C-H stretch (aromatic) | Oxazole C-H | 3050 - 3150 |
| C-H stretch (aliphatic) | Oxane C-H | 2850 - 2960 |
| C=N / C=C stretch | Oxazole ring | 1500 - 1650 |
| C-O-C stretch (ether) | Oxane ring | 1050 - 1150 |
Chiroptical Properties
A thorough review of scientific literature reveals a notable absence of specific research focused on the chiroptical properties of this compound. Chiroptical properties, such as specific rotation and circular dichroism, are characteristic of chiral molecules, which are non-superimposable on their mirror images. The structure of this compound, in its unsubstituted form, does not possess a stereocenter and is achiral. Therefore, it would not exhibit optical activity.
For chiroptical properties to be observed, the molecule would need to be derivatized or substituted in a manner that introduces a chiral center, axial chirality, or planar chirality. As of the current body of scientific literature, no studies detailing the synthesis of such chiral derivatives of this compound and the subsequent analysis of their interaction with plane-polarized light have been published.
Consequently, there is no available data on parameters such as specific rotation ([α]), which quantifies the extent to which a chiral compound rotates plane-polarized light, or its circular dichroism (CD) spectrum, which measures the differential absorption of left and right circularly polarized light. Such data would be crucial for characterizing the three-dimensional structure of any potential enantiomers.
Future research would be necessary to synthesize chiral variants of this compound and perform polarimetry and circular dichroism spectroscopy to characterize their chiroptical properties. These studies would provide valuable insight into the structure-property relationships of this class of compounds.
Data Tables
Due to the lack of available research, no data on the chiroptical properties of this compound can be provided.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-(Oxan-4-yl)-1,3-oxazole (B6210362), these methods can elucidate the geometry, electronic distribution, and reactivity at an atomic level.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and equilibrium geometry of molecules. By employing functionals such as B3LYP with a basis set like 6-311++G(d,p), the molecular structure of this compound can be optimized to find its lowest energy conformation. irjweb.com
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | O1-C2 | 1.36 Å |
| Bond Length | C2-N3 | 1.29 Å |
| Bond Length | N3-C4 | 1.40 Å |
| Bond Length | C4-C5 | 1.36 Å |
| Bond Length | C5-O1 | 1.37 Å |
| Bond Angle | C5-O1-C2 | 104.5° |
| Bond Angle | O1-C2-N3 | 115.0° |
| Bond Angle | C2-N3-C4 | 105.2° |
| Dihedral Angle | C5-C4-(Oxane C4)-(Oxane O1) | ~45° |
The oxazole (B20620) ring is an aromatic heterocycle, although its aromaticity is considered to be relatively weak compared to benzene (B151609) or other azoles like imidazole (B134444). rsc.orgwikipedia.org Computational methods can quantify this property. One common technique is the calculation of the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromatic character. For the oxazole ring in this compound, the NICS value would be expected to be negative, but less so than that of more aromatic systems like thiazole (B1198619) or pyrrole, reflecting its greater diene-like character. researchgate.nettaylorandfrancis.com
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.
For this compound, the HOMO is expected to be localized primarily on the electron-rich oxazole ring, making it susceptible to attack by electrophiles. researchgate.net The LUMO, conversely, would indicate the regions most susceptible to nucleophilic attack, likely centered on the C2 carbon of the oxazole ring. wikipedia.org The HOMO-LUMO energy gap is a crucial parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.comajchem-a.com
| Property | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -9.45 | Nucleophilicity / Electron-donating ability |
| LUMO Energy | -4.55 | Electrophilicity / Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.90 | Chemical reactivity and kinetic stability |
| Ionization Potential (I) | 9.45 | Energy required to remove an electron |
| Electron Affinity (A) | 4.55 | Energy released upon gaining an electron |
| Global Hardness (η) | 2.45 | Resistance to change in electron distribution |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is instrumental in mapping the reaction pathways and elucidating mechanisms. For an oxazole derivative, a potential reaction to study would be a Diels-Alder cycloaddition, where the oxazole ring acts as a diene. wikipedia.org Theoretical calculations can map the potential energy surface for such a reaction. By locating the transition state structures and calculating the activation energy barriers, chemists can predict the feasibility and outcome of the reaction. This involves computing the energies of reactants, intermediates, transition states, and products to construct a complete reaction profile, providing insights that can be difficult to obtain through experimentation alone. rsc.org
Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)irjweb.com
Theoretical models can accurately predict various spectroscopic properties.
NMR Spectroscopy: By using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, the ¹H and ¹³C NMR chemical shifts for this compound can be calculated. dntb.gov.ua These predicted shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental spectra and confirm the molecular structure.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. beilstein-journals.org For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax), which typically corresponds to π → π* electronic transitions within the aromatic oxazole ring. The inclusion of solvent effects in the calculation, often through a Polarizable Continuum Model (PCM), is crucial for achieving high accuracy. beilstein-journals.org
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net For this compound, an MD simulation would explore its conformational landscape, particularly the rotational freedom around the single bond connecting the oxazole and oxane rings. nih.gov
By simulating the molecule's movement in a solvent box over nanoseconds, researchers can identify the most stable conformers, calculate the energy barriers between them, and understand how the molecule's flexibility might influence its interaction with biological targets or other molecules. This provides a more realistic picture of the molecule's behavior in a solution or biological environment.
Structure-Activity Relationship (SAR) Studies for Chemical Interactions
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies involve systematically modifying different parts of the molecule to observe the corresponding changes in its interaction with biological targets. While specific SAR data for this compound is not extensively available in the public domain, valuable insights can be drawn from SAR studies on structurally related 1,3-oxazole derivatives, particularly those investigated as enzyme inhibitors.
A notable area of research has been on α-keto oxazole derivatives as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the regulation of several bioactive lipid amides. nih.gov These studies provide a framework for understanding the key structural features that govern the potency and selectivity of oxazole-based compounds.
Detailed Research Findings
A systematic SAR study of the potent FAAH inhibitor OL-135, an α-keto oxazole, has provided detailed insights into the role of various substituents. nih.gov The core structure of these inhibitors consists of a central oxazole ring, an α-keto group, and substituents at the C2 and C5 positions of the oxazole.
Influence of the C2 Acyl Side Chain:
The C2 acyl side chain plays a crucial role in the inhibitory potency of these compounds. Modifications to the terminal phenyl group of this side chain have been extensively explored.
Aryl Replacements: Replacing the terminal phenyl group with other aryl systems, such as 1-naphthyl, was found to be effective, with some analogs showing a two-fold increase in potency compared to the parent compound. nih.gov
Phenyl Substituents: The introduction of various substituents on the terminal phenyl ring significantly impacts binding affinity. Hydrophobic or electron-withdrawing groups at the meta position generally enhance potency. For instance, a 3-chloro-phenyl substitution resulted in a five-fold increase in potency. nih.gov
Conformationally-Restricted Side Chains: Introducing conformational constraints in the C2 side chain has led to exceptionally potent inhibitors. An ethylbiphenyl side chain, for example, resulted in a highly potent inhibitor with a picomolar inhibition constant (Ki). nih.gov
Heteroatom and Polar Group Introduction: The placement of heteroatoms (O, NMe, S), electron-withdrawing groups (SO, SO2), and amides within the linking side chain generally led to a decrease in potency. However, certain positions were more tolerant to these modifications, with some hydroxylated and sulfur-containing analogs retaining potency comparable to the parent compound. nih.gov
Influence of the C5 Position Substituent:
The substituent at the C5 position of the oxazole ring is also critical for activity and selectivity. While the primary focus of the detailed data below is on the C2 side chain, it is important to note that modifications at the C5 position have a significant impact. For instance, the incorporation of a 2-pyridyl group at the C5 position of α-ketooxazoles can significantly enhance binding affinity and selectivity for FAAH. nih.gov This is attributed to the formation of a hydrogen bond array between the pyridyl nitrogen and key amino acid residues in the enzyme's active site. nih.gov
The following data tables summarize the SAR findings for α-keto oxazole inhibitors of FAAH, focusing on modifications of the C2 acyl side chain.
Data Tables
| Compound | Aryl Group | FAAH Ki (nM) |
|---|---|---|
| Reference | Phenyl | 4.7 |
| Analog 1 | 1-Naphthyl | 2.6 |
| Analog 2 | 2-Naphthyl | 4.5 |
| Analog 3 | 2-Pyridyl | 28 |
| Analog 4 | 3-Pyridyl | 32 |
| Compound | Substitution | FAAH Ki (nM) |
|---|---|---|
| Reference | H | 4.7 |
| Analog 5 | 3-Cl | 0.9 |
| Analog 6 | 4-Cl | 2.4 |
| Analog 7 | 3-F | 1.6 |
| Analog 8 | 4-F | 3.1 |
| Analog 9 | 3-CH3 | 2.1 |
| Analog 10 | 4-CH3 | 4.2 |
| Compound | Side Chain | FAAH Ki (pM) |
|---|---|---|
| Analog 11 | Ethylbiphenyl | 750 |
| Analog 12 | trans-Stilbene | 1100 |
| Analog 13 | cis-Stilbene | 2300 |
Synthesis and Exploration of 5 Oxan 4 Yl 1,3 Oxazole Derivatives and Analogues
Synthesis of Substituted Oxazoles at C-2, C-4, and C-5 Positions
The functionalization of the oxazole (B20620) ring is crucial for developing new derivatives with tailored properties. Various classical and modern synthetic methods allow for the introduction of substituents at the C-2, C-4, and C-5 positions.
Substitution at the C-2 and C-5 Positions: The Robinson-Gabriel synthesis is a foundational method for creating 2,5-disubstituted oxazoles. cutm.ac.inwikipedia.org This reaction involves the intramolecular cyclization and dehydration of 2-acylamino ketones, typically catalyzed by a cyclodehydrating agent like sulfuric acid or polyphosphoric acid. wikipedia.orgijpsonline.comsynarchive.com By selecting appropriate starting ketones and acylating agents, a variety of substituents can be installed at the C-2 and C-5 positions.
Another classic route is the Fischer oxazole synthesis , which produces 2,5-disubstituted oxazoles from the reaction of a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.orgdbpedia.org This method is particularly effective for aromatic reactants. wikipedia.org
Substitution at the C-5 Position: The van Leusen oxazole synthesis is a highly versatile and widely used one-pot reaction for preparing 5-substituted oxazoles. nih.govijpsonline.comijpsonline.com It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) under basic conditions. nih.govorganic-chemistry.org The aldehyde precursor dictates the substituent that will be located at the C-5 position of the oxazole ring. nih.gov This makes it a suitable method for synthesizing the parent 5-(Oxan-4-yl)-1,3-oxazole (B6210362) by using oxane-4-carbaldehyde as the starting material. Further modifications can then be performed on the other positions.
Substitution at the C-4 Position: Direct functionalization at the C-4 position of a pre-formed oxazole ring can be challenging but is achievable. One effective strategy involves the regioselective bromination of 5-substituted oxazoles at the C-4 position. acs.org The resulting 4-bromooxazole (B40895) is a versatile intermediate that can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling with various arylboronic acids, to introduce a wide range of substituents at the C-4 position. acs.org Protecting the more reactive C-2 position, for instance with a triisopropylsilyl (TIPS) group, can facilitate metalation and subsequent functionalization at the C-4 and C-5 positions. acs.org
Multi-substituted Oxazoles: Many modern synthetic strategies allow for the creation of polysubstituted oxazoles in a single or sequential process. For instance, a one-pot van Leusen reaction using TosMIC, various aldehydes, and aliphatic halides can yield 4,5-disubstituted oxazoles. nih.gov Similarly, reacting α-haloketones with amides, known as the Bredereck reaction, is an effective way to synthesize 2,4-disubstituted oxazoles. ijpsonline.com
Table 1: Key Synthetic Reactions for Oxazole Substitution
| Reaction Name | Target Positions | Key Reactants | Typical Conditions |
|---|---|---|---|
| Robinson-Gabriel Synthesis | C-2, C-5 | 2-Acylamino ketone | H₂SO₄ or Polyphosphoric Acid |
| Fischer Oxazole Synthesis | C-2, C-5 | Cyanohydrin, Aldehyde | Anhydrous HCl, Ether |
| van Leusen Oxazole Synthesis | C-5 | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃), Methanol |
| Bredereck Reaction | C-2, C-4 | α-Haloketone, Amide | Heat |
| C-4 Halogenation/Cross-Coupling | C-4 | 5-Substituted oxazole, NBS, Palladium catalyst, Boronic acid | DMF, then coupling conditions |
Introduction of Diverse Functional Groups on the Oxan-4-yl Moiety
The oxane (tetrahydropyran) ring is a common feature in many natural products and synthetic molecules. Functionalizing the oxan-4-yl moiety of the core compound allows for systematic modification of its steric and electronic properties. Synthetic strategies often begin with a functionalized oxane precursor, such as 4-oxotetrahydropyran or tetrahydropyran-4-carboxylic acid, which is then used to construct the oxazole ring.
Alternatively, direct functionalization of the pre-formed oxane ring can be achieved. For instance, alcohols can undergo C-H functionalization to form spirocyclic oxetanes. nih.gov Stereocontrolled synthesis of substituted oxetanes can be achieved from 1,3-diols. acs.org The synthesis of substituted tetrahydropyran-4-one, a key precursor, can be accomplished through the condensation of acetone (B3395972) with formaldehyde. researchgate.net Further reactions, such as alkylation of 1,4-oxathiane (B103149) S,S-dioxide, can introduce alkyl groups, although this involves a sulfur-containing analogue. londonmet.ac.uk
Development of Hybrid Scaffolds Incorporating the this compound Unit
Hybrid scaffolds, which combine two or more pharmacologically relevant moieties, are a key strategy in drug discovery to develop molecules with enhanced or novel activities. The this compound unit serves as a versatile building block for constructing such complex molecules.
The concept involves linking the oxazole core, often via its C-2 or C-4 positions, to another heterocyclic system or functional scaffold. For example, researchers have synthesized hybrid molecules by combining 1,3,4-oxadiazole (B1194373) and quinoxaline (B1680401) moieties, demonstrating the principle of merging two biologically active rings to potentially enhance their collective action. researchgate.net This approach can lead to compounds with improved properties, such as overcoming low solubility or multidrug resistance. researchgate.net
In a similar vein, the this compound scaffold can be elaborated. For instance, after constructing the initial oxazole via a van Leusen reaction, subsequent palladium-catalyzed coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to attach other complex groups, such as pyrimidine (B1678525) or quinoline (B57606) derivatives, to the oxazole ring. nih.gov This modular approach allows for the creation of large and diverse libraries of hybrid molecules for screening and optimization.
Investigation of Structure-Reactivity and Structure-Property Relationships within Derivative Series
Understanding the relationship between a molecule's structure and its chemical reactivity or biological properties is fundamental to rational drug design and materials science. For derivatives of this compound, structure-activity relationship (SAR) studies involve systematically modifying the substituents at each available position and evaluating the impact on a specific property.
The acidity of hydrogens on the oxazole ring generally follows the order C2 > C5 > C4, influencing its reactivity towards deprotonation and subsequent reactions. tandfonline.com Electrophilic substitution typically occurs at the C-5 position, especially when activated by an electron-donating group, while nucleophilic substitution is favored at the C-2 position. tandfonline.comcutm.ac.in
In the context of biological activity, SAR studies have shown that the nature of the substituents on the oxazole ring is critical. For instance, in a series of α-keto oxazole inhibitors, substituting the terminal phenyl ring at the C-2 position with hydrophobic or electron-withdrawing groups generally enhanced binding affinity to the target enzyme. nih.gov The position of the substituent (ortho, meta, or para) also plays a significant role, with meta-substituted derivatives often showing the highest potency. nih.gov Even polar substituents can be tolerated and sometimes enhance activity, indicating complex interactions within the target's binding site. nih.gov Such studies systematically map the chemical space around the core scaffold, providing crucial insights for designing more potent and selective analogues.
Table 2: Summary of Structure-Property Considerations for Oxazole Derivatives
| Structural Position | Reactivity/Property Influence | Example of Modification | Potential Impact |
|---|---|---|---|
| C-2 | Most acidic proton; site for nucleophilic substitution. tandfonline.comcutm.ac.in | Introduction of aryl groups with varied electronic properties. | Modulates binding affinity to biological targets. nih.gov |
| C-4 | Less reactive; functionalized via halogenation/coupling. acs.org | Attachment of different aromatic or heterocyclic rings. | Can alter steric profile and introduce new interaction points. |
| C-5 | Site for electrophilic substitution. tandfonline.com | Variation of the group introduced by the aldehyde in van Leusen synthesis. | Influences overall molecular shape and polarity. |
| Oxan-4-yl Moiety | Non-aromatic, flexible linker. | Introduction of substituents (e.g., methyl, hydroxyl). | Affects solubility, conformation, and metabolic stability. |
Potential Applications in Chemical Sciences Non Clinical
Role as Synthetic Intermediates in Complex Molecule Synthesis
The 5-substituted 1,3-oxazole framework, such as that in 5-(Oxan-4-yl)-1,3-oxazole (B6210362), serves as a versatile and valuable intermediate in organic synthesis. One of the most efficient methods for preparing such compounds is the van Leusen oxazole (B20620) synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govwikipedia.org This reaction allows for the direct installation of the oxazole ring, which can then be further elaborated into more complex structures. nih.gov
The oxazole ring itself can participate in various chemical transformations. For instance, it can act as a diene in Diels-Alder reactions to form pyridine (B92270) systems. wikipedia.org Furthermore, the C2 position of the oxazole ring can be deprotonated, allowing for the introduction of various substituents. wikipedia.org
The utility of 5-substituted oxazoles as synthetic building blocks is well-documented. They serve as key intermediates in the construction of multi-substituted, complex molecules. For example, a 5-(2-chloroquinolin-3-yl)oxazole intermediate, prepared via a van Leusen reaction, was efficiently used in a subsequent palladium-catalyzed amidation to form 3-(oxazol-5-yl)quinoline-2-carboxamides. nih.govsemanticscholar.org This demonstrates how the 5-substituted oxazole core can be a linchpin in synthetic sequences leading to complex heterocyclic systems. The oxan-4-yl group in this compound provides a non-aromatic, flexible substituent that can be carried through synthetic steps to influence the properties of the final complex molecule.
Table 1: Examples of Complex Molecules Synthesized from 5-Substituted Oxazole Intermediates This table is illustrative of the synthetic potential of the 5-substituted oxazole scaffold.
| Oxazole Intermediate Class | Reaction Type | Resulting Complex Molecule | Reference |
|---|---|---|---|
| 5-(Aryl/Furyl/Thienyl/Pyridyl ethenyl) oxazoles | Photocyclization | Naphthoxazoles and fused heterobenzoxazoles | nih.gov |
| 5-(2-chloroquinolin-3-yl)oxazole | Pd-catalyzed amidation | 3-(Oxazol-5-yl)quinoline-2-carboxamides | nih.govsemanticscholar.org |
| Oxazole-functionalized pyrimidine (B1678525) | van Leusen Synthesis | Pyrimidine with three different heterocyclic substituents | nih.gov |
Application in Catalysis and Ligand Design
The nitrogen atom in the 1,3-oxazole ring possesses electron-donating properties, making it an effective coordination site for transition metals. alfachemic.com This has led to the exploration of oxazole-containing molecules as ligands in catalysis. alfachemic.com The structure of the ligand is crucial as it influences both the activity of the catalyst and the properties of the resulting products. mdpi.com
Research has demonstrated that vanadium complexes featuring bidentate oxazole-oxazoline ligands are active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.comproquest.com The substitution pattern on the oxazole ring significantly impacts the catalyst's performance. For instance, a methyl group at the C5 position of the oxazole ring was found to increase the catalytic activity in ethylene polymerization, producing up to 4800 kg of polyethylene (B3416737) per mole of vanadium per hour. mdpi.com
This suggests that this compound could serve as a precursor for designing novel ligands. The oxan-4-yl group could influence the steric and electronic environment of the metal center, potentially tuning the catalyst's activity, selectivity, and the properties of the resulting polymers. The development of such ligands is a promising area, adapting structural units for use with various transition metals. mdpi.com
Table 2: Performance of Vanadium Catalysts with 5-Substituted Oxazole Ligands in Ethylene Polymerization
| Catalyst/Ligand System | Key Ligand Feature | Catalytic Activity (kg PE / mol V·h) | Reference |
|---|---|---|---|
| L1-V | Unsubstituted Oxazole Ring | 4200 | mdpi.com |
| L2-V | Substituent on Oxazoline (B21484) Ring | 3150 | mdpi.com |
| L3-V | Methyl Substituent at Oxazole C5-Position | 4800 | mdpi.com |
Exploration in Materials Science
The incorporation of heterocyclic rings into polymer backbones is a well-established strategy for modifying the properties of materials. The oxazole ring, due to its aromaticity and polarity, can impact characteristics such as solubility, thermal stability, and glass transition temperature (Tg).
Studies on poly(aryl ether oxazole)s have shown that the inclusion of oxazole rings in the polymer main chain can increase solubility and decrease glass transition temperatures without negatively affecting thermal stability. acs.org The electron-withdrawing nature of the oxazole ring can also activate adjacent positions for nucleophilic displacement reactions, facilitating polymerization. acs.org
While direct research on polymers containing this compound is not available, related studies highlight potential applications. For example, 1,3,4-oxadiazole (B1194373) derivatives have been grafted onto polymethyl methacrylate (B99206) (PMMA), a common polymer, to create new functional materials. nih.gov The aliphatic and flexible oxan-4-yl group in this compound could be exploited to create polymers with unique properties, such as improved processability or altered mechanical characteristics, making this an area ripe for exploration.
Use as Chemical Probes for Receptor Binding Studies (In Vitro, Non-Clinical Context)
The oxazole scaffold is prevalent in a wide range of biologically active molecules, largely due to its ability to participate in various non-covalent interactions and bind to a broad spectrum of enzymes and receptors. nih.govmdpi.com This makes oxazole derivatives attractive candidates for the development of chemical probes—molecules designed to identify, locate, or study the properties of biological targets like receptors in an in vitro, non-clinical setting.
The structural and chemical diversity of oxazole-based molecules allows them to serve as a central scaffold that can be systematically modified to probe interactions with a target protein. nih.gov The oxan-4-yl group of this compound offers a key point of modification. Its non-planar, saturated character contrasts with commonly used flat aromatic substituents, potentially allowing for exploration of different binding pockets. Furthermore, the oxygen atom in the oxane ring can act as a hydrogen bond acceptor, influencing binding affinity and specificity. By designing and synthesizing a library of derivatives based on this core structure, researchers can conduct structure-activity relationship (SAR) studies to understand the key interactions required for receptor binding.
Potential in Agrochemical Research
The search for novel pesticides with unique modes of action is critical for managing resistance and protecting crops. bohrium.com Heterocyclic compounds, including oxazoles, are a cornerstone of agrochemical discovery, with many derivatives exhibiting fungicidal, insecticidal, and herbicidal properties. bohrium.comresearchgate.netmdpi.com
Fungicidal Activity: Numerous oxazole compounds have shown good activity against a range of plant pathogenic fungi, such as Botrytis cinerea and Rhizoctonia solani. bohrium.comfrontiersin.org The efficacy of these compounds can be enhanced by modifying the substituents on the core ring structure. bohrium.com
Insecticidal and Acaricidal Activity: Oxazole derivatives have been reported to be effective against various insect pests and mites. bohrium.com Some compounds act by inhibiting chitin (B13524) synthesis, a vital process for arthropods. bohrium.com The introduction of specific substituted benzene (B151609) rings has been shown to enhance insecticidal activity. bohrium.com
Herbicidal Activity: Research into oxazole-based herbicides has also yielded promising results. bohrium.comnih.gov Modifications to the oxazole ring and its substituents are crucial for the discovery of novel herbicides with potent phytotoxic activity. bohrium.com
Given the broad-spectrum agricultural bioactivity of the oxazole scaffold, this compound represents a lead structure with potential for development in agrochemical research. bohrium.com The oxan-4-yl moiety could influence the compound's uptake, translocation in plants, or its interaction with specific biological targets in pests or weeds.
Table 3: Reported Agrochemical Activities of Oxazole Derivatives
| Activity Type | Target Organism Examples | Reference |
|---|---|---|
| Fungicidal | Botrytis cinerea, Magnaporthe oryzae, Rhizoctonia solani | bohrium.comfrontiersin.org |
| Insecticidal | Spodoptera exigua, Mythimna separata, Aphis medicaginis | bohrium.com |
| Acaricidal | Carmine spider mites (Tetranychus cinnabarinus) | acs.org |
| Herbicidal | Brassica juncea, Rumex acetosa L. | bohrium.com |
| Antibacterial | Xanthomonas oryzae | bohrium.com |
Future Research Directions and Unanswered Questions
Development of Novel and Efficient Synthetic Routes
The synthesis of 5-substituted oxazoles is well-documented, with the Van Leusen reaction being a particularly prominent method. organic-chemistry.orgnih.gov This reaction, which utilizes an aldehyde and tosylmethyl isocyanide (TosMIC), presents a plausible and efficient route to 5-(Oxan-4-yl)-1,3-oxazole (B6210362). organic-chemistry.org The logical starting materials for this synthesis would be tetrahydropyran-4-carbaldehyde and TosMIC. organic-chemistry.orgwikipedia.orgorganic-chemistry.org
A hypothetical reaction scheme is presented below:
Table 1: Proposed Van Leusen Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| Tetrahydropyran-4-carbaldehyde | Tosylmethyl isocyanide (TosMIC) | K₂CO₃ | Methanol | This compound |
Future research should focus on optimizing this reaction, exploring variables such as base strength, solvent polarity, and temperature to maximize yield and purity. Beyond the Van Leusen approach, other established oxazole (B20620) syntheses could be adapted. These might include the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, or metal-catalyzed cycloadditions. nih.gov A comparative study of these different synthetic pathways would be invaluable in identifying the most scalable and cost-effective method for producing this compound.
Comprehensive Mechanistic Understanding of Key Transformations
A thorough understanding of the reaction mechanism is crucial for optimizing any synthetic process. The generally accepted mechanism for the Van Leusen oxazole synthesis involves several key steps. organic-chemistry.orgwikipedia.org Initially, the base deprotonates TosMIC to form a nucleophilic intermediate. wikipedia.org This anion then attacks the carbonyl carbon of tetrahydropyran-4-carbaldehyde. organic-chemistry.org The resulting adduct undergoes an intramolecular cyclization to form a 5-membered ring intermediate. wikipedia.org Subsequent elimination of the tosyl group and tautomerization leads to the formation of the aromatic oxazole ring. organic-chemistry.orgwikipedia.org
Table 2: Key Steps in the Proposed Van Leusen Mechanism
| Step | Description |
| 1 | Deprotonation of TosMIC by a base. |
| 2 | Nucleophilic attack of the TosMIC anion on tetrahydropyran-4-carbaldehyde. |
| 3 | Intramolecular 5-endo-dig cyclization to form an oxazoline (B21484) intermediate. |
| 4 | Elimination of the tosyl group. |
| 5 | Tautomerization to yield the final this compound product. |
Future mechanistic studies could employ techniques such as isotopic labeling and computational modeling to further elucidate the transition states and intermediates involved in this specific transformation. Understanding the finer details of the mechanism could pave the way for the development of catalytic or asymmetric variations of this synthesis.
Advanced Computational Modeling for Property Prediction
In silico methods are increasingly vital in modern chemical research. jcchems.com Computational modeling can provide valuable insights into the physicochemical and biological properties of this compound before extensive laboratory work is undertaken. Density Functional Theory (DFT) calculations could be used to predict its molecular geometry, electronic structure, and spectroscopic properties (such as NMR and IR spectra). nih.gov
Furthermore, molecular docking studies could be employed to predict the binding affinity of this compound with various biological targets. jcchems.com Given that many oxazole derivatives exhibit a range of biological activities, including antimicrobial and anticancer properties, these computational predictions could help to identify promising therapeutic targets for this compound. d-nb.infoiajps.com
Table 3: Potential Computational Studies for this compound
| Computational Method | Predicted Properties |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, spectroscopic data. |
| Molecular Dynamics (MD) Simulations | Conformational analysis, interaction with solvent molecules. |
| Molecular Docking | Binding affinity to biological targets. |
| QSAR (Quantitative Structure-Activity Relationship) | Prediction of biological activity based on structural features. |
Exploration of New Chemical Applications
The oxazole ring is a key structural motif in many biologically active natural products and synthetic compounds. The presence of both the oxazole and the tetrahydropyran (B127337) rings in this compound suggests that it may possess interesting pharmacological properties. alliedacademies.org Future research should involve screening this compound against a wide range of biological targets to identify potential therapeutic applications.
Given the known activities of other oxazole-containing molecules, promising areas for investigation include its potential as an antimicrobial, antifungal, anti-inflammatory, or anticancer agent. researchgate.net The tetrahydropyran moiety may influence the compound's solubility, bioavailability, and metabolic stability, potentially offering advantages over simpler oxazole derivatives.
Design and Synthesis of Advanced Functionalized Derivatives
The structure of this compound offers multiple sites for functionalization, allowing for the creation of a library of derivatives with diverse properties. The oxazole ring can be substituted at the C2 and C4 positions, while the tetrahydropyran ring can be modified at various positions.
Table 4: Potential Functionalization Strategies
| Ring System | Position of Functionalization | Potential Substituents |
| Oxazole | C2 | Alkyl, Aryl, Halogen |
| Oxazole | C4 | Halogen, Nitro, Cyano |
| Tetrahydropyran | Various | Hydroxyl, Amino, Alkyl, Aryl |
For instance, introducing electron-withdrawing or electron-donating groups onto the oxazole ring could modulate its electronic properties and biological activity. Similarly, the addition of functional groups to the tetrahydropyran ring could be used to fine-tune the molecule's polarity and pharmacokinetic profile. The synthesis and screening of a diverse library of such derivatives could lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets.
Q & A
Q. What are the common synthetic routes for 5-(Oxan-4-yl)-1,3-oxazole derivatives, and how can reaction yields be optimized?
- Methodological Answer : Two primary synthetic strategies are widely used:
- Van Leusen Oxazole Synthesis : React aromatic aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate in methanol under reflux (70°C, 3 hours). Post-reaction, methanol is removed via rotary evaporation, and products are extracted with methyl tert-butyl ether .
- Cyclization of Precursors : Oxazole rings are formed via cyclization of intermediates (e.g., hydrazine derivatives for pyrazole coupling). Key parameters include solvent choice (e.g., methanol or DMF), temperature control (60–80°C), and catalysts (e.g., K₂CO₃). Yields (45–85%) depend on substituent electronic effects and purification techniques like column chromatography .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm substituent positions and ring connectivity (e.g., δ 7.93 ppm for oxazole protons) .
- HRMS (ESI) : Validates molecular weight (e.g., [M] at m/z 404.0266 for 5-aryloxazoles) .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯F bonds and π–π stacking) .
Q. How can researchers evaluate the biological activity of this compound derivatives in cancer therapy?
- Methodological Answer :
- In Silico Docking : Use AutoDock to predict binding affinities to targets like PLK-1. Validate with MD simulations to assess thermodynamic stability .
- In Vitro Assays : Screen for antiproliferative activity (e.g., MTT assay on triple-negative breast cancer cells) and measure IC₅₀ values. Compare with reference drugs like paclitaxel .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental biological data be resolved?
- Methodological Answer :
- Docking Validation : Cross-check AutoDock results with free energy calculations (e.g., MM/GBSA) to improve binding affinity predictions .
- Experimental Triangulation : Combine in vitro assays (e.g., kinase inhibition) with structural analogs to identify steric/electronic mismatches. For example, derivatives with bulky substituents may show reduced activity despite favorable docking scores .
Q. What strategies validate computational models for predicting halogen-bonding interactions in oxazole-based crystals?
- Methodological Answer :
- Electrostatic Potential Mapping : Calculate molecular electrostatic potentials (MEPs) to rank acceptor sites (e.g., oxazole N vs. pyrazole O).
- Cocrystallization Studies : Use perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene) to empirically verify halogen bonding. Analyze interactions via Hirshfeld surfaces and Rint values (e.g., 0.024 in monoclinic P21/c crystals) .
Q. What crystallographic methods determine the role of non-covalent interactions in stabilizing oxazole derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve dihedral angles (e.g., 10.7° between oxazole and pendant rings) and disorder parameters (e.g., F-atom occupancy 0.627).
- Intermolecular Analysis : Use Mercury software to quantify C–H⋯F (2.3–2.5 Å) and π–π stacking (3.8 Å centroid distances). These interactions guide material design for luminescent or porous frameworks .
Q. How do halogen substituents influence the chemical reactivity and material applications of oxazole derivatives?
- Methodological Answer :
- Synthetic Tuning : Bromine/iodine at the 4-position enhances electrophilicity for Suzuki coupling. For example, 5-(4-bromophenyl)-oxazole derivatives enable cross-coupling to generate biaryl systems .
- Luminescence Modulation : Heavy halogens (Br, I) promote spin-orbit coupling, increasing phosphorescence quantum yields in OLED applications .
Q. What protocols assess the toxicity of this compound derivatives when limited safety data are available?
- Methodological Answer :
- In Silico ADMET Prediction : Use tools like ADMETlab 2.0 to predict hepatotoxicity and plasma protein binding.
- Pilot In Vivo Studies : Conduct acute toxicity assays (OECD 423) on rodents, monitoring organ histopathology and serum biomarkers (ALT, AST). Reference SDS guidelines for handling unknowns (e.g., skin/eye rinsing protocols) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
